(S)-(+)-n-Benzylserine is a non-canonical amino acid that features a benzyl group attached to the nitrogen of the serine backbone. This compound has garnered attention in biochemical research due to its unique structural properties and potential applications in various fields, including cancer research and amino acid transport studies. It is classified as an organic compound belonging to the family of amino acids, specifically an alpha-amino acid with a benzyl substituent.
(S)-(+)-n-Benzylserine is derived from serine, one of the standard amino acids, through a synthetic modification that introduces a benzyl group. It can be categorized under:
The synthesis of (S)-(+)-n-Benzylserine typically involves several key steps:
(S)-(+)-n-Benzylserine has a molecular formula of . Its structure consists of:
The stereochemistry is designated as (S) due to the spatial arrangement around the chiral center at the alpha-carbon.
(S)-(+)-n-Benzylserine participates in various chemical reactions typical for amino acids, including:
In biological systems, (S)-(+)-n-Benzylserine acts primarily by inhibiting specific amino acid transporters. For instance, it has been shown to disrupt intracellular amino acid homeostasis in cancer cells by inhibiting transport systems such as SLC1A5 (ASCT2), which is crucial for neutral amino acid uptake . This disruption leads to reduced availability of essential nutrients for rapidly proliferating cancer cells, thus inhibiting their growth.
(S)-(+)-n-Benzylserine has several notable applications:
BenSer acts as a potent dual inhibitor of two major neutral amino acid transporters: LAT1 (SLC7A5), responsible for leucine uptake, and ASCT2 (SLC1A5), the primary glutamine transporter. This dual inhibition disrupts complementary nutrient acquisition pathways in cancer cells [1] [2].
BenSer’s molecular structure features a benzyl group attached to the serine backbone, enabling high-affinity competition with physiological substrates:
Table 1: Kinetic Parameters of BenSer-Mediated Transporter Inhibition
Transporter | Primary Substrates | Inhibition Constant (Ki) | Mechanism |
---|---|---|---|
LAT1 (SLC7A5) | Leucine, Phenylalanine | 45 ± 6 μM | Competitive inhibition of substrate binding |
ASCT2 (SLC1A5) | Glutamine, Alanine | 180 ± 15 μM | Competitive inhibition; blocks Na⁺-binding site |
SNAT1 (SLC38A1) | Glutamine, Asparagine | 320 ± 25 μM | Non-competitive inhibition |
SLC6A14 | Multiple neutral/cationic AA | 410 ± 30 μM | Substrate site competition |
Beyond direct competition, BenSer disrupts transporter quaternary structure:
BenSer exhibits polypharmacology beyond LAT1/ASCT2:
Metabolomic profiling reveals that triple-negative breast cancer (TNBC) cells exhibit compensatory SNAT1/2 upregulation when ASCT2 is genetically deleted. BenSer overcomes this adaptation by concurrently inhibiting both transporter families, causing synergistic glutamine starvation [3] [4].
Cancer cells utilize amino acid exchangers to maintain nutrient balance:
Table 2: Metabolic Impact of BenSer on Intracellular Amino Acid Pools
Metabolite | Change vs. Control | Biological Consequence |
---|---|---|
Glutamine | ↓ 78% | mTORC1 inhibition; reduced TCA cycle anaplerosis |
Leucine | ↓ 85% | Suppressed protein translation; cell cycle arrest |
Glutamate | ↓ 62% | Impaired glutathione synthesis; ROS accumulation |
Aspartate | ↓ 57% | Nucleotide synthesis deficit |
Lactate | ↓ 32% | Reduced Warburg effect activity |
This dual inhibition creates a "metabolic trap" where compensatory amino acid exchange becomes impossible, triggering cell cycle arrest in G0/G1 phase (70–80% of cells) and apoptosis in glutamine-dependent malignancies [1] [2] [6].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2